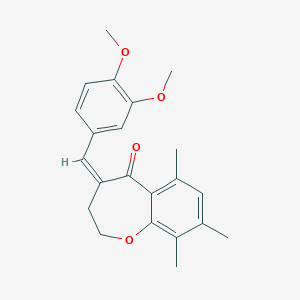
3,4-Dihydro-4-((3,4-dimethoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydro-4-((3,4-dimethoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one, also known as DMDD, is a synthetic compound that has gained significant interest in scientific research due to its potential applications in various fields. DMDD is a benzoxepinone derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
作用機序
3,4-Dihydro-4-((3,4-dimethoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one exerts its effects through various mechanisms, including the inhibition of protein kinase C and the activation of nuclear factor-κB. 3,4-Dihydro-4-((3,4-dimethoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one has also been shown to inhibit the activity of cyclooxygenase-2 and the production of prostaglandins.
生化学的および生理学的効果
3,4-Dihydro-4-((3,4-dimethoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the reduction of oxidative stress. 3,4-Dihydro-4-((3,4-dimethoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one has also been shown to reduce inflammation and pain.
実験室実験の利点と制限
3,4-Dihydro-4-((3,4-dimethoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one has several advantages for lab experiments, including its stability and ease of synthesis. However, 3,4-Dihydro-4-((3,4-dimethoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one also has limitations, including its low solubility in water and its potential toxicity.
将来の方向性
There are several future directions for 3,4-Dihydro-4-((3,4-dimethoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one research, including the development of 3,4-Dihydro-4-((3,4-dimethoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one derivatives with improved solubility and bioavailability. 3,4-Dihydro-4-((3,4-dimethoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one could also be studied for its potential applications in other fields, such as cardiovascular disease and diabetes. Additionally, the mechanism of action of 3,4-Dihydro-4-((3,4-dimethoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one could be further elucidated to better understand its effects.
合成法
3,4-Dihydro-4-((3,4-dimethoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one can be synthesized using various methods, including the condensation of 3,4-dimethoxybenzaldehyde with 6,8,9-trimethyl-2,3,4,5-tetrahydro-1H-benzoxepin-5-one in the presence of an acid catalyst. The resulting product is then reduced to obtain 3,4-Dihydro-4-((3,4-dimethoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one. Other methods include the reaction of 3,4-dimethoxybenzaldehyde with 6,8,9-trimethyl-2,3-dihydro-1H-benzoxepin-5-one in the presence of a base catalyst.
科学的研究の応用
3,4-Dihydro-4-((3,4-dimethoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one has been studied for its potential applications in various fields, including cancer research, neuroprotection, and anti-inflammatory effects. In cancer research, 3,4-Dihydro-4-((3,4-dimethoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroprotection, 3,4-Dihydro-4-((3,4-dimethoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one has been shown to protect neurons from oxidative stress and reduce neuronal damage. In anti-inflammatory effects, 3,4-Dihydro-4-((3,4-dimethoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one has been shown to reduce inflammation and pain.
特性
CAS番号 |
124392-67-2 |
|---|---|
製品名 |
3,4-Dihydro-4-((3,4-dimethoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one |
分子式 |
C22H24O4 |
分子量 |
352.4 g/mol |
IUPAC名 |
(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-6,8,9-trimethyl-2,3-dihydro-1-benzoxepin-5-one |
InChI |
InChI=1S/C22H24O4/c1-13-10-14(2)20-21(23)17(8-9-26-22(20)15(13)3)11-16-6-7-18(24-4)19(12-16)25-5/h6-7,10-12H,8-9H2,1-5H3/b17-11- |
InChIキー |
FBMLEIHCLZOXIZ-BOPFTXTBSA-N |
異性体SMILES |
CC1=CC(=C2C(=C1C)OCC/C(=C/C3=CC(=C(C=C3)OC)OC)/C2=O)C |
SMILES |
CC1=CC(=C2C(=C1C)OCCC(=CC3=CC(=C(C=C3)OC)OC)C2=O)C |
正規SMILES |
CC1=CC(=C2C(=C1C)OCCC(=CC3=CC(=C(C=C3)OC)OC)C2=O)C |
同義語 |
1-Benzoxepin-5(2H)-one, 3,4-dihydro-4-((3,4-dimethoxyphenyl)methylene) -6,8,9-trimethyl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



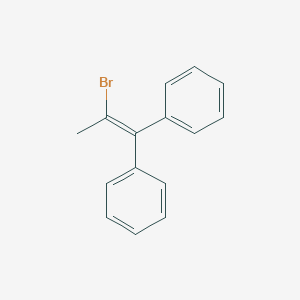
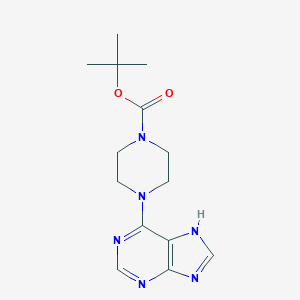
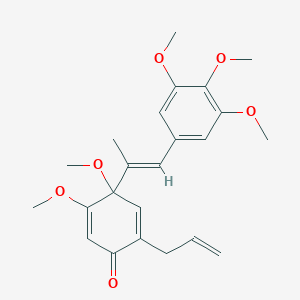
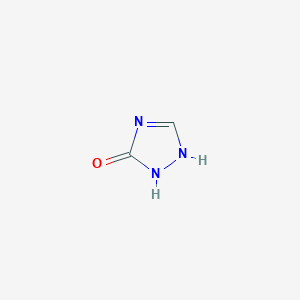
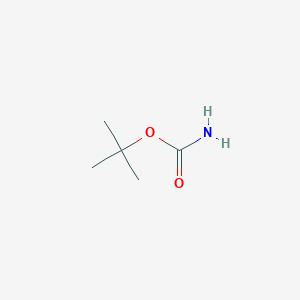
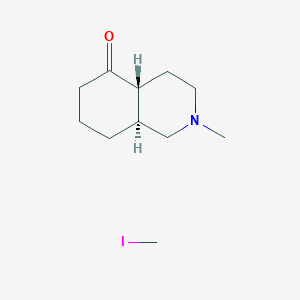
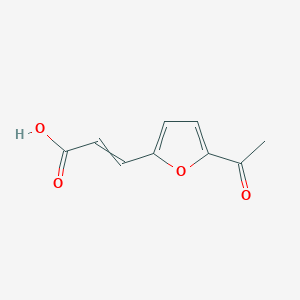
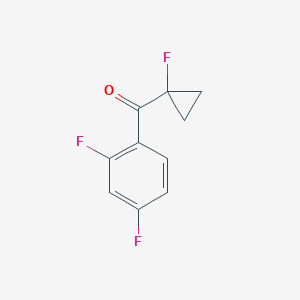
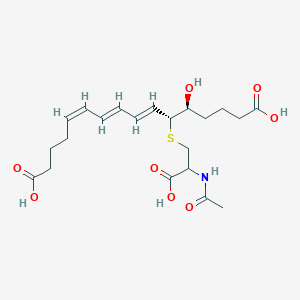
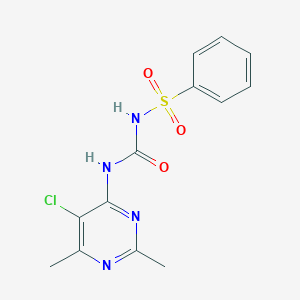
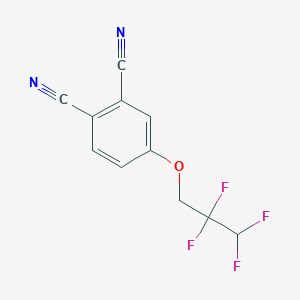
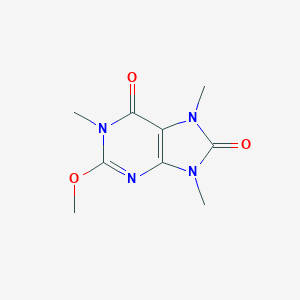
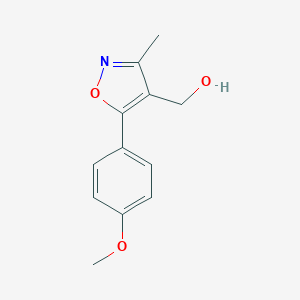
![(7S)-5,6,7,8-Tetrahydro-7-(methoxycarbonyl)-2-methyl-5-oxo-imidazo[1,5-c]pyrimidinium Iodide](/img/structure/B55576.png)